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Compound of Interest

Compound Name: 1,3-Difluoro-5-iodobenzene

Cat. No.: B1303410

An In-Depth Technical Guide to 1,3-Difluoro-5-iodobenzene (CAS 2265-91-0) for Advanced
Chemical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1,3-difluoro-5-iodobenzene, a versatile
halogenated aromatic compound. It is designed for researchers, medicinal chemists, and
materials scientists who require a sophisticated understanding of this key synthetic building
block. We will move beyond simple data recitation to explore the causality behind its reactivity,
its strategic applications in modern synthetic chemistry, and provide field-proven protocols for
its effective utilization.

Strategic Overview: The Synthetic Value of 1,3-
Difluoro-5-iodobenzene

1,3-Difluoro-5-iodobenzene (also known as 3,5-difluoroiodobenzene) is a strategically
important intermediate in the synthesis of complex organic molecules. Its value stems from the
unique and differential reactivity imparted by its halogen substituents. The carbon-iodine bond
serves as a highly reactive site for transition-metal-catalyzed cross-coupling reactions, while
the two fluorine atoms modulate the electronic properties of the aromatic ring. This modulation
enhances the reactivity of the C-I bond and offers opportunities for late-stage functionalization,
making it a prized building block in the development of pharmaceuticals and advanced
materials.[1][2]
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The fluorine atoms can increase lipophilicity and improve the metabolic stability and biological
activity of target molecules, a common and highly effective strategy in medicinal chemistry.[1]
In materials science, the distinct electronic properties of this fluorinated scaffold are leveraged
to fine-tune the characteristics of liquid crystals, polymers, and electronic sensors.[1][2]

Physicochemical & Safety Data

A comprehensive understanding of a reagent's properties and hazards is fundamental to its
successful and safe application in the laboratory.

Physical and Chemical Properties

The properties of 1,3-difluoro-5-iodobenzene make it suitable for a variety of standard organic
synthesis conditions. It is a liquid at room temperature, facilitating easy handling and

measurement.
Property Value Source(s)
CAS Number 2265-91-0 [1][3]
Molecular Formula CeHsF2l [1114]
Molecular Weight 239.99 g/mol [11[3]
Appearance CoIorI.ess- to light yellow/orange 0]
clear liquid
Density ~2.0 g/cm3 (at 20°C) [1114]

B _ 173-174 °C (at 760 mmHg); 60
Boiling Point [1][5]
°C (at 17 mmHg)

Refractive Index (n20/D) ~1.554 [1][5]
Flash Point ~82 °C (180 °F) [5]
Purity >97-98% (by GC) [1]
LogP 3.40 [4]

Safety, Handling, and Storage
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Safe and effective use of this reagent necessitates adherence to established laboratory safety
protocols.

e GHS Hazard Identification:
o Pictogram: GHSO07 (Exclamation mark)[6]
o Signal Word: Warning

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[6] Some sources also list H227 (Combustible
liquid).

e Handling: This compound should only be handled by qualified professionals in a well-
ventilated chemical fume hood.[4] Standard personal protective equipment, including
chemical-resistant gloves, safety goggles, and laboratory clothing, is required.[4]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Recommended
storage temperature is often refrigerated at 2-8°C or 4°C.[1][3]

» Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks.[4]

e Hazardous Combustion Products: Combustion may produce toxic gases such as carbon
monoxide, hydrogen fluoride, and hydrogen iodide.[4]

Synthesis of the Core Scaffold

The preparation of 1,3-difluoro-5-iodobenzene is achievable through several synthetic routes.
A common and efficient laboratory-scale method involves the copper-catalyzed iodination of a
commercially available boronic acid.

Synthesis from 3,5-Difluorophenylboronic Acid

This method provides a direct route to the target compound under relatively mild conditions.
The use of a copper catalyst facilitates the iodination of the arylboronic acid.[5]
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Caption: Synthesis workflow for 1,3-difluoro-5-iodobenzene.

Detailed Synthetic Protocol

The following protocol is adapted from established literature procedures for the copper-
catalyzed iodination of arylboronic acids.[5]

Materials:

3,5-Difluorophenylboronic acid (1 mmol, 1.0 eq)

lodine (I2) (1 mmol, 1.0 eq)

Copper(ll) nitrate trihydrate (Cu(NOs)2-3H20) (0.05 mmol, 0.05 eq)

Acetonitrile (CHsCN) (~10 mL)
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Dichloromethane (CH2Clz2)

Aqueous sodium thiosulfate (Na2S20s3) solution

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography
Procedure:

¢ Reaction Setup: To a 15 mL sealable reaction tube, add 3,5-difluorophenylboronic acid (1
mmol), iodine (1 mmol), and copper(ll) nitrate trihydrate (0.05 mmaol).

e Solvent Addition: Add acetonitrile (approximately 8 mL) to the reaction tube.

o Reaction Execution: Seal the tube and place it in a preheated oil bath or heating block at the
temperature specified in the source literature (often elevated, e.g., 80-100 °C). Stir the
reaction for 6 hours. The reaction does not require an inert atmosphere.[5]

e Workup - Quenching: After 6 hours, cool the reaction to room temperature. Quench the
reaction by adding 10 mL of deionized water.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane (3 x 15 mL).

e Washing: Combine the organic layers. Wash sequentially with an agqueous solution of sodium
thiosulfate (to remove unreacted iodine) and then with distilled water.[5]

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SOa),
filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude product by column chromatography on silica gel to
yield pure 1,3-difluoro-5-iodobenzene.[5]

Core Reactivity and Applications in Drug Discovery

The synthetic utility of 1,3-difluoro-5-iodobenzene is dominated by its application in
palladium-catalyzed cross-coupling reactions. The C-1 bond is significantly more reactive than

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9462405.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9462405.htm
https://www.benchchem.com/product/b1303410?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9462405.htm
https://www.benchchem.com/product/b1303410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C-F bonds in the standard catalytic cycles of reactions like Suzuki, Heck, and Buchwald-
Hartwig aminations.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming
carbon-carbon bonds.[7] 1,3-difluoro-5-iodobenzene is an excellent substrate for this
reaction, allowing for the facile introduction of aryl, heteroaryl, or vinyl groups at the C1
position.

The electron-withdrawing nature of the two fluorine atoms makes the ipso-carbon of the C-I
bond more electrophilic, which facilitates the initial oxidative addition step—often the rate-
limiting step—in the palladium catalytic cycle. This enhanced reactivity allows for coupling
under relatively mild conditions with a broad range of boronic acids and esters. This reaction is
a cornerstone for building the core structures of many modern pharmaceuticals and functional
materials.[8]
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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating method for coupling 1,3-difluoro-5-

iodobenzene with a generic arylboronic acid. The rationale for each step is explained to

ensure reproducibility and understanding.

Critical Considerations:

 Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All steps must be

performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to
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prevent catalyst deactivation.[9]

e Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved
oxygen.[9]

Materials:

1,3-Difluoro-5-iodobenzene (1.0 mmol, 1.0 eq)

Arylboronic acid (1.2 mmol, 1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 mmol, 5 mol%)

2 M aqueous Sodium Carbonate (Na2COs) solution

1,4-Dioxane
Procedure:

o Catalyst and Substrate Loading: To a Schlenk flask equipped with a magnetic stir bar, add
1,3-difluoro-5-iodobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPhs)a
(0.05 mmol).

o Rationale: Loading all solids together in the flask simplifies the process and minimizes
exposure to air.

 Inerting the System: Seal the flask with a septum, then evacuate the flask under vacuum and
backfill with argon. Repeat this cycle three times.

o Rationale: This "evacuate/backfill* cycle is a standard and effective method for removing
atmospheric oxygen from the reaction vessel.[9]

e Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by the
degassed 2 M Na2COs solution (2 mL).

o Rationale: Dioxane is an excellent solvent for the organic substrates, while the aqueous
base is necessary for the transmetalation step of the catalytic cycle. The base activates
the boronic acid, forming a more nucleophilic boronate species.
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e Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24
hours.

o Rationale: Heating accelerates the reaction, particularly the oxidative addition and
reductive elimination steps. Vigorous stirring is crucial in biphasic systems to ensure
efficient mixing and mass transfer between the organic and aqueous phases.

e Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

o Rationale: Regular monitoring prevents unnecessary heating after the reaction has
reached completion, which could lead to side product formation.

e Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl
acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x
10 mL) and then with brine (10 mL).

o Rationale: The washes remove the inorganic base and salts. The brine wash helps to
break any emulsions and begins the drying process.

e Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate,
filter, and remove the solvent under reduced pressure.

 Purification: Purify the crude residue by flash column chromatography on silica gel using an
appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

Conclusion

1,3-Difluoro-5-iodobenzene is a high-value, versatile chemical intermediate whose ultility is
rooted in its unique electronic and reactivity profile. Its primary role as a substrate in Suzuki-
Miyaura and other cross-coupling reactions provides chemists with a reliable and efficient tool
for constructing complex molecular architectures. A thorough understanding of its properties,
synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in
the demanding fields of pharmaceutical development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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